molecular formula C16H21N3O7 B2800893 N-allyl-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate CAS No. 1351631-44-1

N-allyl-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate

Cat. No. B2800893
CAS RN: 1351631-44-1
M. Wt: 367.358
InChI Key: ZVIQAOSWLPTZHU-UHFFFAOYSA-N
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Description

N-allyl-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a promising drug candidate that has shown potential in the treatment of various diseases.

Scientific Research Applications

Novel Derivatives for Pharmacological Evaluation

Research has led to the synthesis of novel derivatives incorporating the furan-2-yl and piperazine motifs, which have been evaluated for antidepressant and antianxiety activities. For example, a series of compounds starting from 2-acetylfuran showed significant antidepressant and antianxiety activity upon evaluation using behavioral tests in mice (Kumar et al., 2017).

Imaging Agents for PET Scans

Another application involves the development of PET imaging agents targeting the colony-stimulating factor 1 receptor (CSF1R) for neuroinflammation imaging. A ligand with a structure incorporating the piperazin-1-yl and furan-2-carboxamide motifs demonstrated specificity for CSF1R, suggesting its potential as a radioligand for imaging neuroinflammation (Lee et al., 2022).

Urotensin-II Receptor Antagonists

A study on 5-arylfuran-2-carboxamide derivatives bearing a piperazin-1-yl group identified potent urotensin-II receptor antagonists. These compounds displayed high metabolic stability and an acceptable pharmacokinetic profile, highlighting their therapeutic potential (Lim et al., 2019).

properties

IUPAC Name

4-[2-(furan-2-yl)-2-oxoethyl]-N-prop-2-enylpiperazine-1-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3.C2H2O4/c1-2-5-15-14(19)17-8-6-16(7-9-17)11-12(18)13-4-3-10-20-13;3-1(4)2(5)6/h2-4,10H,1,5-9,11H2,(H,15,19);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIQAOSWLPTZHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)N1CCN(CC1)CC(=O)C2=CC=CO2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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